

Physical and chemical properties of Methyl 6-chloropicolinate

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Compound of Interest

Compound Name: *Methyl 6-chloropicolinate*

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An In-depth Technical Guide to Methyl 6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and synthetic utility of **Methyl 6-chloropicolinate**. This versatile chemical intermediate is a key building block in the synthesis of a wide range of molecules for pharmaceutical and agrochemical research.

Core Properties of Methyl 6-chloropicolinate

Methyl 6-chloropicolinate is a pyridine derivative characterized by a chloro group at the 6-position and a methyl ester at the 2-position.^[1] This substitution pattern makes it a valuable precursor for various chemical transformations.^[1]

The fundamental properties of **Methyl 6-chloropicolinate** are summarized in the table below for easy reference.

Property	Value	Citations
IUPAC Name	methyl 6-chloropyridine-2-carboxylate	[2] [3]
Synonyms	Methyl 6-chloro-2-pyridinecarboxylate, 6-Chloropicolinic acid methyl ester, 6-Chloro-pyridine-2-carboxylic acid methyl ester	[2] [3] [4] [5]
CAS Number	6636-55-1	[1] [2] [3] [6]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1] [2] [3] [6]
Molecular Weight	171.58 g/mol	[1] [2] [3] [6]
Appearance	White to almost white powder or crystalline solid	[1]
Melting Point	92°C to 98°C	[1] [3]
Solubility	Soluble in methanol; Slightly soluble in water.	[3]
Purity	≥97%	[6]
InChI Key	TWUXBVMXSBEKHA-UHFFFAOYSA-N	[2] [3]
Topological Polar Surface Area (TPSA)	39.19 Å ²	[6]
logP	1.5216	[6]

For optimal stability, **Methyl 6-chloropicolinate** should be stored in a cool, dry, and well-ventilated place.[\[3\]](#) The container should be kept tightly sealed and protected from light and heat.[\[1\]](#)[\[3\]](#) It is recommended to store the compound away from strong oxidizing agents.[\[3\]](#) For long-term storage, a temperature of 2-8°C in a refrigerator is suggested.[\[7\]](#)

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of **Methyl 6-chloropicolinate**.

A standard and widely used method for synthesizing **Methyl 6-chloropicolinate** is the acid-catalyzed esterification of 6-chloropicolinic acid.[\[1\]](#)

Objective: To synthesize **Methyl 6-chloropicolinate** through the Fischer esterification of 6-chloropicolinic acid with methanol.

Materials:

- 6-chloropicolinic acid
- Methanol (MeOH)
- Sulfuric acid (H_2SO_4) or Hydrochloric acid (HCl) as a catalyst
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Ethyl acetate or other suitable organic solvent for extraction
- Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 6-chloropicolinic acid in an excess of methanol.
- Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution while stirring.
- Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Remove the bulk of the methanol using a rotary evaporator. Partition the remaining residue between water and an organic solvent like ethyl acetate. Extract the aqueous layer two more times with the organic solvent.
- **Washing and Drying:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude **Methyl 6-chloropicolinate** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography on silica gel.[\[1\]](#)

Caption: Synthesis workflow for **Methyl 6-chloropicolinate**.

The identity and purity of the synthesized **Methyl 6-chloropicolinate** are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy Protocol:

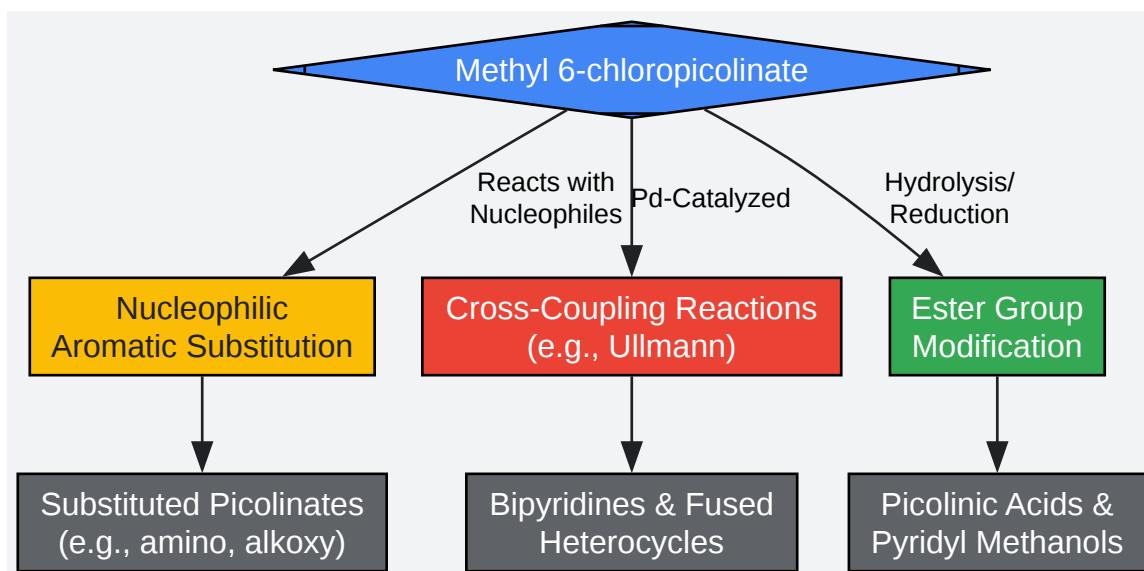
- **Sample Preparation:** Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d ($CDCl_3$), in an NMR tube.
- **Data Acquisition:** Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Analysis:** Process the spectrum (Fourier transform, phase correction, and baseline correction). The expected signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group should be observed at their characteristic chemical shifts (δ). For a similar compound, aromatic protons were noted around δ 8.75 ppm.[\[1\]](#)

Chemical Reactivity and Applications

The structure of **Methyl 6-chloropicolinate**, featuring both a reactive chloro group and an ester moiety, makes it a highly valuable intermediate in synthetic chemistry.^[1]

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for its replacement with various nucleophiles (e.g., amines, alkoxides). This reactivity is fundamental to building more complex molecular scaffolds.

Furthermore, **Methyl 6-chloropicolinate** is a key substrate in palladium-catalyzed cross-coupling reactions, such as Ullmann-type couplings.^[1] These reactions are instrumental in forming carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of bipyridine structures and other elaborate heterocyclic systems.^[1] The ester group can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional pathways for functionalization.^[1]



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Caption: Synthetic utility of **Methyl 6-chloropicolinate**.

In pharmaceutical research, **Methyl 6-chloropicolinate** serves as an essential intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs).^[1] Its derivatives have shown a range of biological activities, including antimicrobial and anti-inflammatory effects.^[1] For instance, it has been used to create novel antimicrobial compounds active against resistant bacterial strains.^[1] Amino-substituted derivatives, which can be synthesized from this

precursor, allow for further functionalization, such as amide bond formation, a critical step in many drug development programs.[1]

Safety and Handling

According to GHS hazard statements, **Methyl 6-chloropicolinate** is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This document is intended for research use only and not for human or veterinary use.[1] All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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